

Using 1-(3-Bromo-4-ethylphenyl)ethanone as a pharmaceutical intermediate

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Compound of Interest

Compound Name: 1-(3-Bromo-4-ethylphenyl)ethanone

CAS No.: 90841-42-2

Cat. No.: B3301323

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Title: Application Note: **1-(3-Bromo-4-ethylphenyl)ethanone** as a Key Intermediate in the Synthesis of Alectinib

Introduction

1-(3-Bromo-4-ethylphenyl)ethanone (CAS: 90841-42-2) is a critical pharmaceutical building block, most notably utilized in the synthesis of Alectinib (Alecensa), a highly potent, second-generation anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC)[1]. The strategic placement of the bromo and acetyl functional groups on the ethylbenzene scaffold provides orthogonal reactivity, enabling the complex C-N cross-coupling and nucleophilic addition reactions necessary to construct Alectinib's unique indole-fused tetracyclic core[2].

Chemical Properties & Sourcing

While not always available at a bulk commercial scale, **1-(3-Bromo-4-ethylphenyl)ethanone** can be efficiently synthesized via the selective bromination of commercially available 4-ethylacetophenone using $\text{AlCl}_3/\text{Br}_2$ (yielding ~59%)[1].

Table 1: Physical and Chemical Properties

Property	Value
Chemical Name	1-(3-Bromo-4-ethylphenyl)ethanone
CAS Number	90841-42-2
Molecular Formula	C ₁₀ H ₁₁ BrO
Molecular Weight	227.10 g/mol
XLogP3	3.1
Topological Polar Surface Area	17.1 Å ²
Appearance	Pale yellow to colorless liquid/solid (temperature dependent)

(Data sourced from PubChem CID 14399385[3])

Mechanistic Role in Alectinib Synthesis

The utility of **1-(3-Bromo-4-ethylphenyl)ethanone** lies in its dual reactive sites:

- The Aryl Bromide: Serves as the electrophile for the introduction of the 4-(4-piperidyl)morpholine side chain. Because the acetophenone ring is only weakly activated for Nucleophilic Aromatic Substitution (S_NAr), high-energy conditions (e.g., microwave irradiation) or Palladium-catalyzed Buchwald-Hartwig cross-coupling are required to drive the C-N bond formation[1].
- The Acetyl Group: Acts as the electrophilic acceptor for a methyl Grignard reagent, converting the ketone into a tertiary alcohol. This tertiary alcohol is mechanistically essential; it generates a stable carbocation intermediate under acidic conditions, facilitating the subsequent intramolecular Friedel-Crafts alkylation and cyclization with an indole derivative to form the tetracyclic scaffold[4].

Experimental Protocols: The "Alternate Route" to Alectinib

The following workflow details the integration of **1-(3-Bromo-4-ethylphenyl)ethanone** into the Alectinib API pipeline, synthesized from established patent literature and process chemistry optimizations[1][2].

Table 2: Key Reaction Parameters

Step	Reaction Type	Reagents / Catalysts	Temp / Conditions	Expected Yield
1	C-N Bond Formation	4-(4-piperidyl)morpholine, Solvent	Microwave (>150°C) or Pd-cat	Moderate to High
2	Grignard Addition	MeMgBr (or MeMgCl), THF	0°C to RT	>85%
3	Cyclization	6-cyano-1H-indole-3-carboxylate, Acid	Acidic, 0°C to RT	>80%

Step 1: C-N Bond Formation (S_NAr / Cross-Coupling)

Objective: Substitute the bromine atom with the morpholino-piperidine moiety.

- Charge a microwave-safe reactor (or a continuous flow reactor for scale-up) with **1-(3-Bromo-4-ethylphenyl)ethanone** (1.0 eq) and 4-(4-piperidyl)morpholine (1.2 - 1.5 eq).
- Causality Check: Because the aryl bromide is poorly activated, standard reflux conditions are insufficient. Apply microwave heating to >150°C to force the S_NAr reaction[1]. Alternatively, utilize a Pd-catalyzed cross-coupling system (e.g., Pd₂(dba)₃, BrettPhos, NaOtBu in toluene) at 90°C to avoid extreme temperatures and prevent thermal degradation.
- Self-Validation: Monitor via HPLC until the starting material is consumed (<1% remaining by area).
- Perform an aqueous workup and extract with ethyl acetate. Concentrate to yield 1-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]ethanone.

Step 2: Nucleophilic Addition (Grignard Reaction)

Objective: Convert the ketone to a tertiary alcohol.

- Dissolve the intermediate from Step 1 in anhydrous THF under an inert nitrogen atmosphere.
- Cool the reactor to 0°C.
- Dropwise, add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.5 eq).
- Causality Check: The temperature must be strictly controlled during the exothermic addition to prevent enolization side-reactions or premature quenching of the Grignard reagent.
- Warm to room temperature and stir for 2 hours.
- Quench carefully with saturated aqueous NH₄Cl. Extract, dry over Na₂SO₄, and concentrate to isolate 4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)- α,α -dimethylbenzyl alcohol.

Step 3: Friedel-Crafts Alkylation and Cyclization

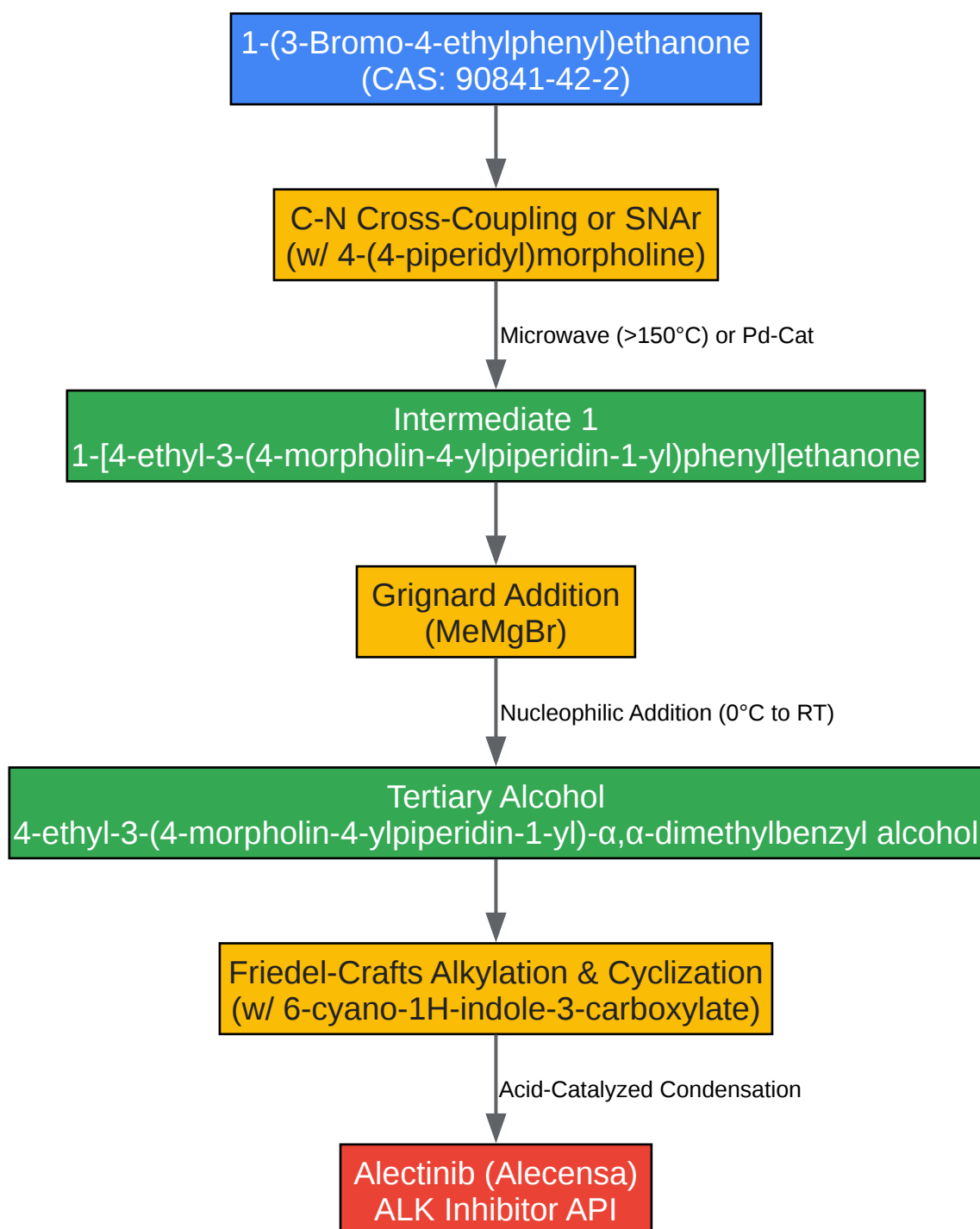
Objective: Construct the indole-fused tetracyclic core of Alectinib.

- Combine the tertiary alcohol (1.0 eq) with methyl 6-cyano-1H-indole-3-carboxylate (1.0 eq) in dichloromethane (DCM).
- Cool to 0-5°C and add a catalytic amount of trifluoroacetic acid (TFA) or a similar Lewis/Brønsted acid[5].
- Causality Check: The acid protonates the tertiary alcohol, leading to the loss of water and the formation of a stable tertiary carbocation. This intermediate undergoes an intramolecular Friedel-Crafts alkylation with the electron-rich indole ring, followed by condensation to close the tetracyclic system[2].
- Stir for 2-4 hours, warming to room temperature.
- Quench with 10% NaHCO₃, wash with brine, and purify to yield the Alectinib core, which can be further processed into the final API hydrochloride salt[4].

Process Optimization & Scale-Up Considerations

When transitioning from medicinal chemistry to commercial manufacturing, the extreme temperatures required for the S_NAr of **1-(3-Bromo-4-ethylphenyl)ethanone** present a thermal hazard. Process chemists often evaluate continuous flow reactors to safely manage the high-temperature/high-pressure requirements of the S_NAr step[1]. Furthermore, controlling the impurity profile during the Friedel-Crafts cyclization is critical, as tetracyclic impurities are notoriously difficult to purge in downstream crystallization[2].

Visualization of the Synthetic Workflow



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Figure 1: Synthetic workflow from **1-(3-Bromo-4-ethylphenyl)ethanone** to Alectinib.

References

- Title: PubChem Compound Summary for CID 14399385, **1-(3-Bromo-4-ethylphenyl)ethanone** Source: National Center for Biotechnology Information (PubChem) URL:[[Link](#)]
- Title: Patent Review of Manufacturing Routes to Recently Approved Oncology Drugs: Ibrutinib, Cobimetinib, and Alectinib Source: Organic Process Research & Development (ACS Publications) URL:[[Link](#)]
- Title: Development of a Scalable Manufacturing Process for Alectinib with a Concise Preparation of the Indole-Containing Tetracyclic Core Source: Organic Process Research & Development (ACS Publications) URL:[[Link](#)]
- Title: Method for preparing alectinib (WO2016074532A1)

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